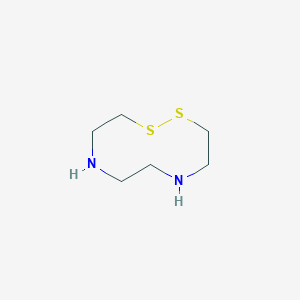
1,2,5,8-Dithiadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Dithiadiazecane is a sulfur-containing heterocyclic compound with the molecular formula C6H10N2S2 It is characterized by a unique ring structure that includes two sulfur atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by a series of steps to adjust pH and purify the product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,5,8-Dithiadiazecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1,2,5,8-Dithiadiazecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2,5,8-Dithiadiazecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiane: Contains a similar sulfur-containing ring but lacks nitrogen atoms.
1,4-Dithiane: Another sulfur-containing heterocycle with a different ring structure.
1,2,5-Thiadiazole: Contains both sulfur and nitrogen atoms but in a different arrangement.
Uniqueness
1,2,5,8-Dithiadiazecane is unique due to its specific ring structure that includes both sulfur and nitrogen atoms in a distinct arrangement. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
96529-40-7 |
|---|---|
Molecular Formula |
C6H14N2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C6H14N2S2/c1-2-8-4-6-10-9-5-3-7-1/h7-8H,1-6H2 |
InChI Key |
IZHLJXOECJOAKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















